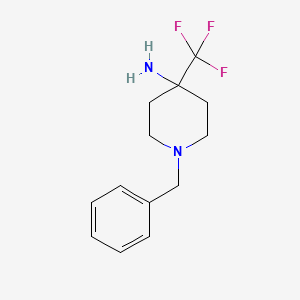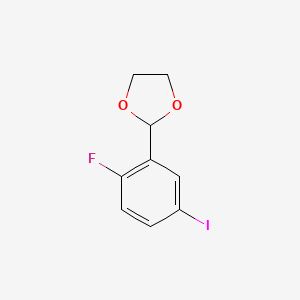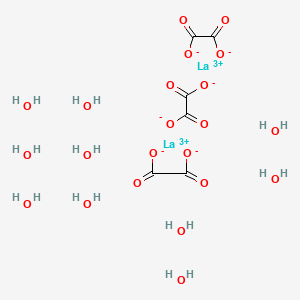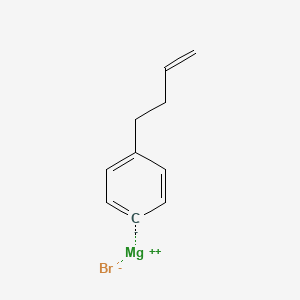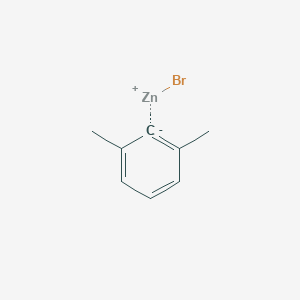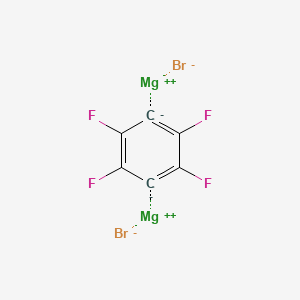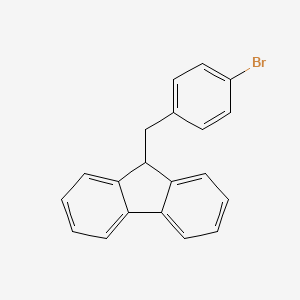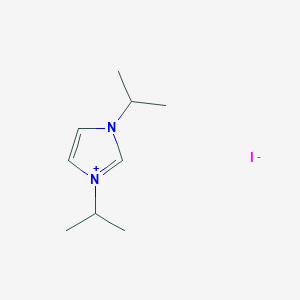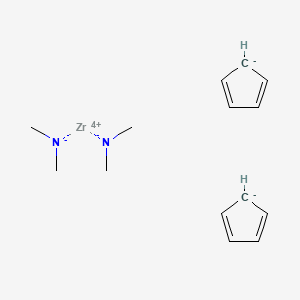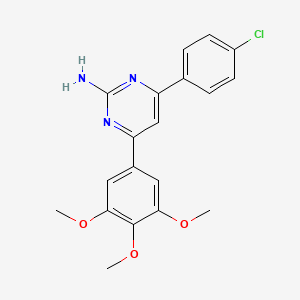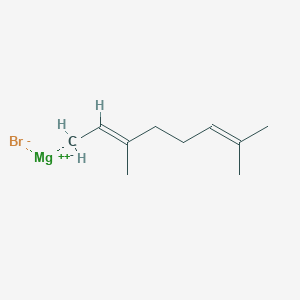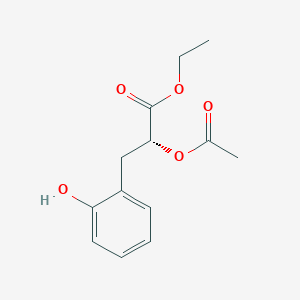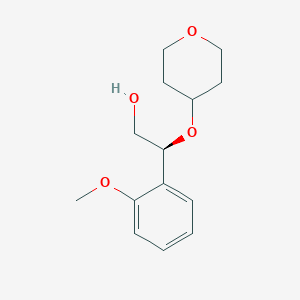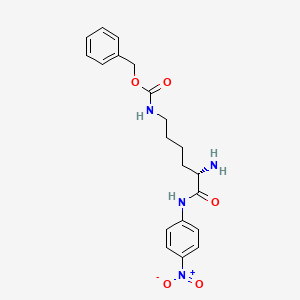
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide: is an organic compound with the molecular formula C20H24N4O5 and a molecular weight of 400.42836 g/mol . This compound is often used in biochemical research, particularly in the study of enzyme kinetics and protease activity.
作用机制
Target of Action
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is primarily targeted towards trypsin-like enzymes and granule-associated serine esterases . These enzymes play a crucial role in various biological processes, including digestion and immune response.
Mode of Action
The compound acts as a substrate for these enzymes . It undergoes enzymatic cleavage, leading to the release of p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, making this compound useful in enzyme assays.
Result of Action
The primary result of the action of this compound is the cleavage of the compound by its target enzymes, leading to the release of p-nitroaniline . This can be used to measure the activity of the enzymes, providing valuable information about biological processes.
生化分析
Biochemical Properties
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is known to interact with various enzymes, proteins, and other biomolecules. Its carboxyl group can condense with the amino group to form a peptide bond . This property is particularly useful in preventing non-specific reactions during the synthesis of polypeptides or proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the amino group of biomolecules, leading to the formation of peptide bonds . This process can result in changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide bond formation . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Cbz) group. The p-nitroanilide moiety is then introduced through a coupling reaction. The general synthetic route includes:
Protection of Lysine: The epsilon-amino group of L-lysine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected lysine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Protection: Using large reactors for the protection of lysine with benzyloxycarbonyl chloride.
Efficient Coupling: Employing high-efficiency coupling reagents and solvents to ensure high yield and purity.
化学反应分析
Types of Reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin in a buffered aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.
Major Products:
Hydrolysis: L-lysine and p-nitroaniline.
Reduction: N-epsilon-Benzyloxycarbonyl-L-lysine p-phenylenediamine.
科学研究应用
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development and as a diagnostic tool for enzyme-related diseases .
Industry:
相似化合物的比较
N-epsilon-Carbobenzyloxy-L-lysine: Similar in structure but lacks the p-nitroanilide moiety.
N-alpha-Benzyloxycarbonyl-L-lysine: The protection group is on the alpha-amino group instead of the epsilon-amino group.
Uniqueness: N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is unique due to its dual functionality as both a protected amino acid and a chromogenic substrate for protease activity assays .
属性
IUPAC Name |
benzyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c21-18(19(25)23-16-9-11-17(12-10-16)24(27)28)8-4-5-13-22-20(26)29-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,26)(H,23,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWDWRCPARCIQ-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
